molecular formula C20H24N2O3S B6573647 N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethylbenzamide CAS No. 946282-52-6

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethylbenzamide

Cat. No.: B6573647
CAS No.: 946282-52-6
M. Wt: 372.5 g/mol
InChI Key: XWMHNNHHMLMBBZ-UHFFFAOYSA-N
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Description

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethylbenzamide is a synthetic organic compound that belongs to the class of sulfonamide derivatives. This compound is characterized by the presence of an ethanesulfonyl group attached to a tetrahydroquinoline ring, which is further connected to a dimethylbenzamide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Ethanesulfonyl Group: The ethanesulfonyl group can be introduced via sulfonylation, using ethanesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Dimethylbenzamide Moiety: The final step involves the coupling of the tetrahydroquinoline derivative with 3,5-dimethylbenzoyl chloride in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The ethanesulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethylbenzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

    Biological Research: The compound is investigated for its effects on cellular processes and its potential as a biochemical probe.

    Industrial Applications: It is used in the synthesis of other complex molecules and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethylbenzamide involves its interaction with specific molecular targets. The ethanesulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The tetrahydroquinoline core may also interact with receptors or ion channels, affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethoxybenzamide
  • N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethoxybenzamide
  • N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbenzene-1-sulfonamide

Uniqueness

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethylbenzamide is unique due to its specific substitution pattern and the presence of both ethanesulfonyl and dimethylbenzamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3,5-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-4-26(24,25)22-9-5-6-16-13-18(7-8-19(16)22)21-20(23)17-11-14(2)10-15(3)12-17/h7-8,10-13H,4-6,9H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWMHNNHHMLMBBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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